methyl 4-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate is a complex organic compound featuring a thiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with halocarboxylic acid esters or bromopentane-2,4-dione . The reaction conditions often require heating the reagents without a solvent, leading to the formation of the thiazolo[3,2-a]pyrimidine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazolo[3,2-a]pyrimidine core, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the thiazolo[3,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated thiazolo[3,2-a]pyrimidine ring system.
Scientific Research Applications
Methyl 4-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its unique structure may offer therapeutic benefits, such as antimicrobial or anticancer properties.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for methyl 4-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The thiazolo[3,2-a]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. Specific pathways and targets depend on the compound’s structure and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with significant biological activity, though structurally distinct from thiazolo[3,2-a]pyrimidines.
Uniqueness
Methyl 4-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and the thiazolo[3,2-a]pyrimidine core
Properties
Molecular Formula |
C17H15N3O4S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 4-[(2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H15N3O4S/c1-9-10(2)25-17-18-8-13(15(22)20(9)17)14(21)19-12-6-4-11(5-7-12)16(23)24-3/h4-8H,1-3H3,(H,19,21) |
InChI Key |
ZFNUSMMNVKJKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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